1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine, also known as (3S)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine, is a compound that belongs to the class of piperidine derivatives. Its unique structure comprises a piperidine ring substituted with a methoxy-benzenesulfonyl group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is classified under:
The synthesis of 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine typically involves several key steps:
The synthesis can be optimized for industrial production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors may be employed to enhance efficiency.
The molecular formula for 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine is , and its molecular weight is approximately 270.35 g/mol. The compound features a piperidine ring, a methoxy group, and a sulfonamide moiety.
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@@H](C2)N
.1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine can undergo various chemical reactions typical for piperidine derivatives, including:
The reactions are typically conducted under controlled conditions, utilizing solvents such as methanol or dichloromethane at varying temperatures to optimize yields .
The mechanism of action for 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the methoxy-benzenesulfonyl group may enhance binding affinity and specificity towards these targets.
The physical properties of 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other specific properties would require experimental determination or literature reference.
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine has several potential applications:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8